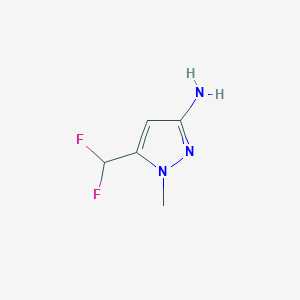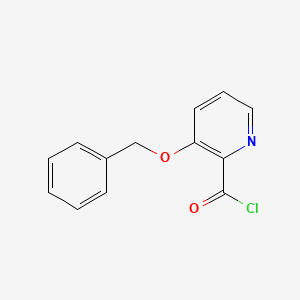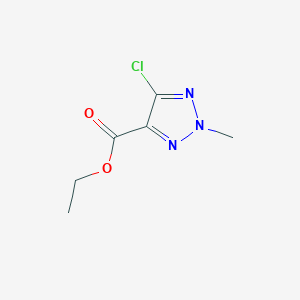![molecular formula C19H19N2Na2O9P B12953199 Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate: is a complex organic compound that features a benzo-diazepine core structure. This compound is notable for its inclusion of the trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzo-diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trimethoxyphenyl group: This is achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, the compound is studied for its interactions with various enzymes and receptors. It has shown potential in modulating biological pathways, making it a candidate for drug development .
Medicine: : The compound’s pharmacophore properties make it a subject of interest in the development of new therapeutic agents. It has shown promise in preclinical studies for its anti-cancer, anti-inflammatory, and anti-microbial activities .
Industry: : In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes . The compound also interacts with receptors and ion channels, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Uniqueness: Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate stands out due to its combination of the benzo-diazepine core and the trimethoxyphenyl group. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C19H19N2Na2O9P |
|---|---|
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
disodium;[8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-9-yl] phosphate |
InChI |
InChI=1S/C19H21N2O9P.2Na/c1-26-12-6-5-11-16(10-7-13(27-2)18(29-4)14(8-10)28-3)20-9-15(22)21-17(11)19(12)30-31(23,24)25;;/h5-8H,9H2,1-4H3,(H,21,22)(H2,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
WCFPJENHVPJLLO-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=NCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


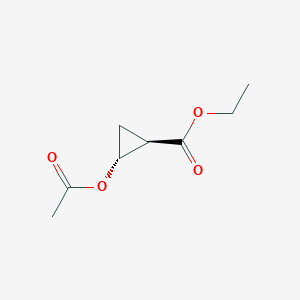
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
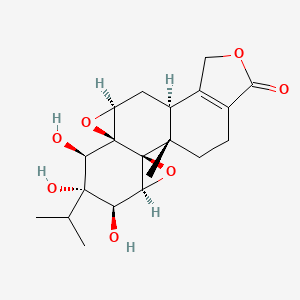
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
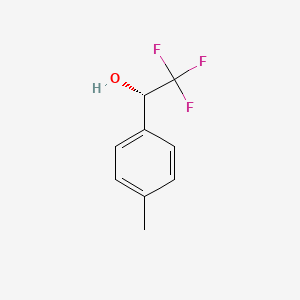
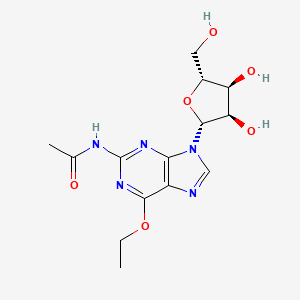
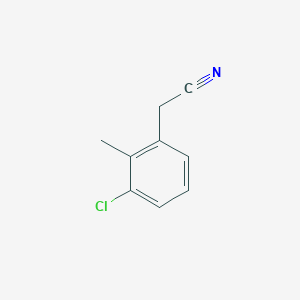
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
